molecular formula C8H6F2O2 B2951952 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone CAS No. 1807179-31-2

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone

Cat. No.: B2951952
CAS No.: 1807179-31-2
M. Wt: 172.131
InChI Key: XLXMBGLKANHZPM-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 2,4-difluoro-5-hydroxybenzoic acid.

    Reduction: Formation of 1-(2,4-difluoro-5-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
  • 1-(2,4-Difluoro-5-methoxyphenyl)ethanone
  • 1-(2,4-Difluoro-5-chlorophenyl)ethanone

Uniqueness: 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This configuration imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs. Additionally, the presence of the hydroxyl group allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(2,4-difluoro-5-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-8(12)7(10)3-6(5)9/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXMBGLKANHZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807179-31-2
Record name 1-(2,4-difluoro-5-hydroxyphenyl)ethan-1-one
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